N-(benzenesulfonyl)-N-(3-nitrophenyl)benzenesulfonamide
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Overview
Description
N-(benzenesulfonyl)-N-(3-nitrophenyl)benzenesulfonamide is an organic compound characterized by the presence of two benzenesulfonyl groups and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzenesulfonyl)-N-(3-nitrophenyl)benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with 3-nitroaniline in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
- Dissolve 3-nitroaniline in a suitable solvent such as dichloromethane.
- Add benzenesulfonyl chloride to the solution while maintaining a low temperature (0-5°C).
- Add a base (e.g., pyridine) to the reaction mixture to neutralize the hydrochloric acid formed during the reaction.
- Stir the reaction mixture at room temperature for several hours.
- Isolate the product by filtration and purify it using recrystallization techniques.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using advanced techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(benzenesulfonyl)-N-(3-nitrophenyl)benzenesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, where the nitro group is further oxidized to form different functional groups.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide, acidic or basic conditions.
Major Products
Reduction: Formation of N-(benzenesulfonyl)-N-(3-aminophenyl)benzenesulfonamide.
Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.
Oxidation: Formation of oxidized derivatives of the original compound.
Scientific Research Applications
N-(benzenesulfonyl)-N-(3-nitrophenyl)benzenesulfonamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of other sulfonamide derivatives.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(benzenesulfonyl)-N-(3-nitrophenyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound’s sulfonamide groups can form hydrogen bonds with biological molecules, affecting their function. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(benzenesulfonyl)-N-(3-nitrophenyl)benzenesulfonamide can be compared with other sulfonamide derivatives, such as:
N-(benzenesulfonyl)-N-phenylbenzenesulfonamide: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
N-(benzenesulfonyl)-N-(4-nitrophenyl)benzenesulfonamide: Similar structure but with the nitro group in the para position, leading to different steric and electronic effects.
N-(benzenesulfonyl)-N-(2-nitrophenyl)benzenesulfonamide: Nitro group in the ortho position, affecting the compound’s reactivity and interactions.
Properties
IUPAC Name |
N-(benzenesulfonyl)-N-(3-nitrophenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O6S2/c21-19(22)15-8-7-9-16(14-15)20(27(23,24)17-10-3-1-4-11-17)28(25,26)18-12-5-2-6-13-18/h1-14H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMGQXPDVUQENLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(C2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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